molecular formula C10H18O3 B1584223 2-(Tetrahydrofurfuryloxy)tetrahydropyran CAS No. 710-14-5

2-(Tetrahydrofurfuryloxy)tetrahydropyran

Cat. No.: B1584223
CAS No.: 710-14-5
M. Wt: 186.25 g/mol
InChI Key: XXNUDHUOMVIIFN-UHFFFAOYSA-N
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Description

2-(Tetrahydrofurfuryloxy)tetrahydropyran is an organic compound with the molecular formula C10H18O3. It is also known by its synonym, ‘T-Solvent’. This compound is characterized by a six-membered tetrahydropyran ring and a tetrahydrofurfuryloxy group, making it a versatile molecule in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Tetrahydrofurfuryloxy)tetrahydropyran can be synthesized through the reaction of tetrahydrofurfuryl alcohol with 3,4-dihydro-2H-pyran. The reaction typically involves the use of an acid catalyst, such as p-toluenesulfonic acid, in a solvent like dichloromethane at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydrofurfuryloxy)tetrahydropyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-(Tetrahydrofurfuryloxy)tetrahydropyran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Tetrahydrofurfuryloxy)tetrahydropyran exerts its effects involves its ability to act as a solvent and participate in chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in organic synthesis, it can act as a protecting group for alcohols, preventing unwanted reactions and allowing for selective transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetrahydrofurfuryloxy)tetrahydropyran is unique due to its combination of a tetrahydropyran ring and a tetrahydrofurfuryloxy group. This structure provides it with distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

2-(oxolan-2-ylmethoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-6-12-10(5-1)13-8-9-4-3-7-11-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNUDHUOMVIIFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40916611
Record name 2-[(Oxolan-2-yl)methoxy]oxane
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710-14-5, 94031-11-5
Record name Tetrahydro-2-[(tetrahydro-2-furanyl)methoxy]-2H-pyran
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Record name 2-(Tetrahydrofurfuryloxy)tetrahydropyran
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Record name Tetrahydro((tetrahydrofuryl)methoxy)-2H-pyran
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Record name 2-(Tetrahydrofurfuryloxy)tetrahydropyran
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Record name 2-[(Oxolan-2-yl)methoxy]oxane
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Record name 2-(tetrahydrofurfuryloxy)tetrahydropyran
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Record name 2-(TETRAHYDROFURFURYLOXY)TETRAHYDROPYRAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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